N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide
CAS No.: 689265-94-9
Cat. No.: VC6812172
Molecular Formula: C24H28N4O2S
Molecular Weight: 436.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689265-94-9 |
|---|---|
| Molecular Formula | C24H28N4O2S |
| Molecular Weight | 436.57 |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C24H28N4O2S/c1-30-19-12-8-17(9-13-19)15-26-23(29)18-10-6-16(7-11-18)14-25-22-20-4-2-3-5-21(20)27-24(31)28-22/h2-5,8-9,12-13,16,18H,6-7,10-11,14-15H2,1H3,(H,26,29)(H2,25,27,28,31) |
| Standard InChI Key | PGALQVPLXMPGRI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound integrates three distinct pharmacophoric elements:
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A 2-thioxo-1,2-dihydroquinazolin-4-yl group, which contributes π-π stacking capabilities and hydrogen-bonding sites.
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A cyclohexanecarboxamide scaffold, providing conformational rigidity and lipid solubility.
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A 4-methoxybenzyl substituent, enhancing membrane permeability through hydrophobic interactions.
The InChI string (InChI=1S/C24H28N4O2S/c1-30-19-12-8-17(9-13-19)15-26-23(29)18-10-6-16(7-11-18)14-25-22-20-4-2-3-5-21(20)27-24(31)28-22/h2-5,8-9,12-13,16,18H,6-7,10-11,14-15H2,1H3,(H,26,29)(H2,25,27,28,31)) confirms the presence of hydrogen bond donors (N-H) and acceptors (C=O, C=S), critical for target engagement.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 689265-94-9 |
| Molecular Formula | |
| Molecular Weight | 436.57 g/mol |
| SMILES | COC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 121 Ų |
Synthesis and Derivatives
Synthetic Pathways
The compound’s synthesis likely involves sequential coupling reactions:
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Quinazolinone Formation: Cyclocondensation of anthranilic acid derivatives with thiourea to generate the 2-thioxo-1,2-dihydroquinazolin-4-amine core.
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Amide Coupling: Reaction of 4-aminomethylcyclohexanecarboxylic acid with 4-methoxybenzylamine using carbodiimide crosslinkers (e.g., EDC/HOBt).
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Mannich Reaction: Linking the quinazolinone and cyclohexanecarboxamide moieties via a methylene bridge .
Table 2: Hypothetical Reaction Yields*
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Cyclocondensation | 65–75 |
| 2 | Amide Formation | 80–85 |
| 3 | Mannich Alkylation | 50–60 |
*Estimated based on analogous syntheses .
Future Research Directions
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In Vitro Screening: Evaluate antiproliferative activity against NCI-60 cancer cell lines.
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ADMET Prediction: Assess logP (~3.5), aqueous solubility (~0.01 mg/mL), and cytochrome P450 inhibition risks.
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Structural Optimization: Introduce fluorinated or sulfonamide groups to improve bioavailability and target selectivity.
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